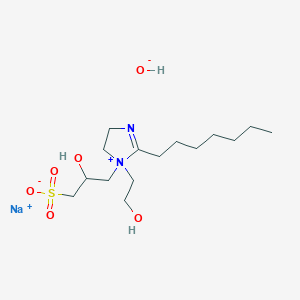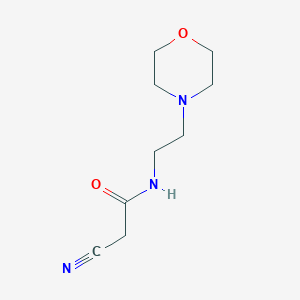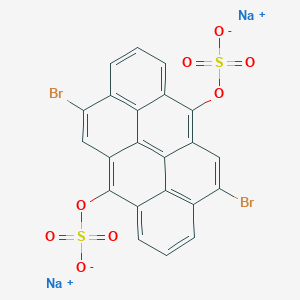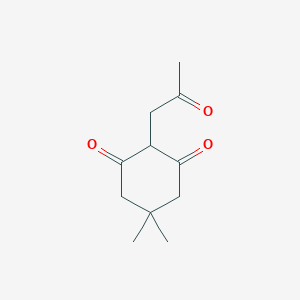
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as HEPPS, and it is commonly used as a buffering agent in biological and biochemical research.
Wirkmechanismus
HEPPS acts as a buffering agent by maintaining a stable pH in the solution. It has a pKa value of 7.55, which makes it an effective buffer at physiological pH. It forms a weak acid-base equilibrium that resists changes in pH when acids or bases are added to the solution.
Biochemische Und Physiologische Effekte
HEPPS has no known biochemical or physiological effects on living organisms. It is considered a safe compound for use in scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
HEPPS has several advantages for use in lab experiments. It has a stable pH range, is highly soluble in water, and does not interfere with biological processes. However, HEPPS has some limitations, such as its high cost and the fact that it cannot be used in certain experiments where the pH needs to be precisely controlled.
List of
Zukünftige Richtungen
1. Investigating the potential use of HEPPS as a component in drug formulations.
2. Studying the effects of HEPPS on the stability of nanoparticles.
3. Developing new synthesis methods for HEPPS that are more cost-effective.
4. Exploring the use of HEPPS in the synthesis of new materials for biomedical applications.
5. Investigating the potential use of HEPPS in gene therapy.
6. Studying the effects of HEPPS on the activity of enzymes.
7. Developing new applications for HEPPS in the field of biotechnology.
8. Investigating the potential use of HEPPS in the production of biofuels.
9. Studying the effects of HEPPS on the growth and development of plants.
10. Developing new methods for the analysis of HEPPS in biological and environmental samples.
In conclusion, HEPPS is a synthetic compound that has gained popularity in scientific research for its potential applications in various fields. Its stable pH range and compatibility with biological processes make it an ideal buffering agent for many experiments. Further research is needed to explore its potential uses in drug formulations, gene therapy, and the production of biofuels.
Synthesemethoden
The synthesis of HEPPS involves the reaction of imidazole with sodium hydroxide, followed by the addition of heptanal and 3-chloro-2-hydroxypropanesulfonic acid. The resulting product is then purified through crystallization and recrystallization processes.
Wissenschaftliche Forschungsanwendungen
HEPPS is widely used in scientific research as a buffering agent for various biological and biochemical experiments. It is commonly used in cell culture media, electrophoresis, and protein purification. HEPPS is also used in the synthesis of nanoparticles and as a component in various drug formulations.
Eigenschaften
CAS-Nummer |
14351-00-9 |
|---|---|
Produktname |
2-Heptyl-1-(2-hydroxyethyl)-1-(2-hydroxy-3-sulphonatopropyl)-2-imidazolinium, monosodium salt |
Molekularformel |
C15H30N2NaO5S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
sodium;3-[2-heptyl-1-(2-hydroxyethyl)-4,5-dihydroimidazol-1-ium-1-yl]-2-hydroxypropane-1-sulfonate;hydroxide |
InChI |
InChI=1S/C15H30N2O5S.Na.H2O/c1-2-3-4-5-6-7-15-16-8-9-17(15,10-11-18)12-14(19)13-23(20,21)22;;/h14,18-19H,2-13H2,1H3;;1H2/q;+1;/p-1 |
InChI-Schlüssel |
APRZRICSOILHPK-UHFFFAOYSA-M |
SMILES |
CCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |
Kanonische SMILES |
CCCCCCCC1=NCC[N+]1(CCO)CC(CS(=O)(=O)[O-])O.[OH-].[Na+] |
Andere CAS-Nummern |
14351-00-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Diethyl 2-[(4-methoxyphenyl)hydrazinylidene]propanedioate](/img/structure/B78847.png)







